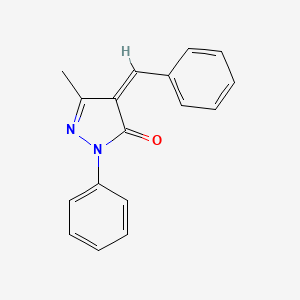

(4Z)-4-benzylidene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Description

Properties

CAS No. |

23901-60-2 |

|---|---|

Molecular Formula |

C17H14N2O |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

(4Z)-4-benzylidene-5-methyl-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C17H14N2O/c1-13-16(12-14-8-4-2-5-9-14)17(20)19(18-13)15-10-6-3-7-11-15/h2-12H,1H3/b16-12- |

InChI Key |

ZWJMMDQHGRHUCZ-VBKFSLOCSA-N |

Isomeric SMILES |

CC\1=NN(C(=O)/C1=C\C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=NN(C(=O)C1=CC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-METHYL-1-PHENYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate hydrazine derivatives with β-keto esters or β-diketones. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst. The choice of solvent can vary, but common solvents include ethanol, methanol, and acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-METHYL-1-PHENYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

Substitution: The phenyl and methylidene groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives, while reduction can produce dihydropyrazolone derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.

Medicine: Research has indicated potential anti-inflammatory, analgesic, and antimicrobial properties.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4Z)-3-METHYL-1-PHENYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Fluorine substituents increase melting points and lipophilicity, improving membrane permeability .

- ¹⁹F NMR signals (e.g., δ 97.09 for CF₃) aid structural characterization .

Arylhydrazinylidene Derivatives

Key Observations :

- Hydrazinylidene groups enable metal coordination, useful in catalysis or sensor design .

- Bromine substituents (e.g., 5c) enhance antibacterial potency due to increased electrophilicity .

Thiomethyl and Sulfur-Containing Derivatives

Sulfur substituents influence optoelectronic and sensing properties:

| Compound | Substituents | Key Findings | Reference |

|---|---|---|---|

| 3 (Ev2, 13) | Thiomethylphenyl | Acts as optical chemosensor for metal ions | |

| 4 (Ev4) | Thiophen-2-yl | 70% yield; brown crystals |

Key Observations :

Methoxy and Alkoxy Derivatives

Alkoxy groups modulate electronic properties and bioactivity:

| Compound (Ev12) | Substituents | Molecular Mass (g/mol) | Key Findings |

|---|---|---|---|

| (4Z)-4-(4-Methoxybenzylidene) | 4-methoxybenzylidene | 292.338 | Improved solubility in DMSO |

Biological Activity

(4Z)-4-benzylidene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a compound belonging to the pyrazolone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its antibacterial and antioxidant properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with substituted benzaldehydes. The reaction is facilitated by anhydrous sodium carbonate under reflux conditions. Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compounds.

Table 1: Characterization Data of Synthesized Compounds

| Compound | IR Peaks (cm⁻¹) | NMR Peaks (ppm) | Molecular Weight |

|---|---|---|---|

| 4a | 3200, 1642 | 1.92, 6.91 | 204 |

| 4b | 3472, 1640 | 1.95, 7.02 | 206 |

Antibacterial Activity

The antibacterial properties of (4Z)-4-benzylidene derivatives have been evaluated against various Gram-positive and Gram-negative bacteria. The agar diffusion method was used to assess the antibacterial efficacy of these compounds.

Table 2: Antibacterial Activity Results

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| 4a | Staphylococcus aureus | 12 |

| 4b | Escherichia coli | 10 |

| 4c | Bacillus subtilis | 15 |

The results indicate that the compounds exhibit mild to moderate antibacterial activity, with some derivatives showing significant inhibition against specific strains.

Antioxidant Activity

The antioxidant potential of the synthesized compounds was assessed using the DPPH radical scavenging assay. Ascorbic acid served as a standard for comparison.

Table 3: Antioxidant Activity Results

| Compound | IC50 Value (µM) |

|---|---|

| 4a | 45 |

| 4b | 50 |

| Ascorbic Acid | 30 |

The synthesized pyrazolone derivatives demonstrated notable antioxidant activity, with IC50 values indicating their capacity to scavenge free radicals effectively.

Case Studies

Recent studies have highlighted the therapeutic potential of pyrazolone derivatives in various medical applications:

- Anticancer Activity : A study evaluated the cytotoxic effects of related compounds on human cancer cell lines such as HeLa and MCF-7. The results showed that certain derivatives exhibited significant inhibitory effects on cell viability, suggesting potential use in cancer therapy .

- Anti-inflammatory Effects : Another investigation into derivatives similar to (4Z)-4-benzylidene revealed anti-inflammatory properties through inhibition of pro-inflammatory mediators, indicating their potential role in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4Z)-4-benzylidene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, a common approach involves refluxing precursors like hydrazine derivatives with ketones in ethanol under acidic conditions (e.g., glacial acetic acid). Purification often employs recrystallization from methanol or ethanol . Key intermediates may include pyrazolone derivatives formed through cyclocondensation, followed by benzylidene group introduction via Knoevenagel condensation .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups .

- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., Z-configuration via coupling constants) and phenyl substituent positions .

- X-ray crystallography : Resolves tautomeric forms (e.g., enol vs. keto) and validates the (4Z) stereochemistry through bond-length analysis .

Advanced Research Questions

Q. How do tautomeric equilibria in pyrazol-3-one derivatives affect their reactivity and biological activity?

- Methodological Answer : The enol-keto tautomerism in pyrazol-3-ones can alter electron distribution, impacting ligand-receptor interactions. Computational methods (DFT calculations) and variable-temperature NMR are used to quantify tautomeric ratios. For example, the enol form may dominate in polar solvents, enhancing hydrogen-bonding capacity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, solvent controls).

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., benzylidene vs. naphthylidene) to isolate contributing moieties .

- Meta-analysis : Cross-reference data from peer-reviewed studies (excluding non-academic sources like BenchChem) to identify outliers .

Q. What experimental designs are suitable for assessing the environmental fate of this compound?

- Methodological Answer :

- Degradation studies : Use HPLC-MS to monitor hydrolysis/oxidation products under simulated environmental conditions (pH, UV exposure) .

- Partitioning experiments : Measure log P values to predict bioaccumulation potential .

- Ecotoxicology : Employ Daphnia magna or algal bioassays to evaluate acute/chronic toxicity .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Methodological Answer : Yield discrepancies often arise from:

- Reagent purity : Impurities in hydrazine or ketone precursors can stall reactions.

- Reaction monitoring : Incomplete conversion due to insufficient reflux time (e.g., <4 hours vs. 6 hours) .

- Purification methods : Recrystallization solvents (DMF vs. methanol) may selectively exclude byproducts .

Structural and Functional Insights

Q. How does the Z-configuration of the benzylidene group influence molecular packing in crystallographic studies?

- Methodological Answer : The (4Z) configuration creates a planar geometry, facilitating π-π stacking between aromatic rings. X-ray data reveal intermolecular distances of ~3.5 Å, suggesting strong van der Waals interactions critical for crystal lattice stability .

Tables

| Key Physicochemical Properties | Value/Method | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₁₆N₂O | |

| CAS Number | 25111-96-0 | |

| Melting Point | 156–158°C | |

| log P (Predicted) | 3.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.